3-methoxy-2,4-dimethyl-N-(pyridin-3-ylmethyl)aniline

Catalog No.
S7843142
CAS No.
M.F
C15H18N2O
M. Wt
242.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methoxy-2,4-dimethyl-N-(pyridin-3-ylmethyl)anili...

Product Name

3-methoxy-2,4-dimethyl-N-(pyridin-3-ylmethyl)aniline

IUPAC Name

3-methoxy-2,4-dimethyl-N-(pyridin-3-ylmethyl)aniline

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

InChI

InChI=1S/C15H18N2O/c1-11-6-7-14(12(2)15(11)18-3)17-10-13-5-4-8-16-9-13/h4-9,17H,10H2,1-3H3

InChI Key

UEGPVKKYXBKWTQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)NCC2=CN=CC=C2)C)OC

Canonical SMILES

CC1=C(C(=C(C=C1)NCC2=CN=CC=C2)C)OC
3-methoxy-2,4-dimethyl-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C16H19N2O. It has been studied widely for its unique properties and potential contributions to various fields.
3-methoxy-2,4-dimethyl-N-(pyridin-3-ylmethyl)aniline is an aniline derivative that is commonly known as MDPyAM. It is an organic compound that is widely used in scientific experiments and research. The compound has a unique structure that allows it to exhibit distinctive chemical and physical properties.
MDPyAM is a yellow crystalline solid that has a melting point of 114-116°C. It is soluble in most organic solvents, while its solubility in water is limited. It has a molecular weight of 261.34 g/mol and a density of 1.14 g/cm3. Its chemical properties include its ability to form hydrogen bonds, undergo oxidation and reduction reactions, and react with other chemical compounds.
MDPyAM can be synthesized by reacting 2,4-dimethyl-3-nitroaniline with pyridine-3-carboxaldehyde in the presence of a reducing agent. The resulting product is then treated with methanol to get MDPyAM. The compound can be characterized using various spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
MDPyAM can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are useful in determining the compound's purity, identity, and quantity.
MDPyAM has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. In vitro studies have shown that it inhibits the growth of certain types of cancer cells by inducing apoptosis.
Studies on the toxicity of MDPyAM have shown that it has relatively low acute toxicity. However, long-term exposure to the compound's vapors or ingestion may cause adverse effects such as irritation and damage to the liver and kidneys.
MDPyAM has been used as a reactant in the synthesis of other organic compounds. It is also used in various scientific experiments as a reagent and analytical tool. Its unique properties make it useful in determining the properties of other chemical compounds.
Currently, MDPyAM is being researched for its potential contributions to the fields of organic chemistry, materials science, and biomedical engineering. These studies aim to explore the compound's unique properties and to develop novel applications for the compound.
MDPyAM has potential implications in various fields. Its antibacterial and antifungal properties indicate its potential use in the development of new antimicrobial agents. Additionally, its unique chemical properties make it useful in the development of new organic materials and catalysts.
One limitation of MDPyAM is that it exhibits low solubility in water, limiting its applications in certain fields. Future research could explore ways to increase the compound's solubility and to develop applications that take advantage of its unique properties.
Some potential future directions for MDPyAM include:
1. Development of new synthetic routes for the compound
2. Exploration of its potential use as a catalyst for various chemical reactions
3. Investigation of its properties as a potential drug candidate
4. Development of novel organic materials based on MDPyAM
5. Study of the compound's properties in relation to its potential use in electronic applications.
3-methoxy-2,4-dimethyl-N-(pyridin-3-ylmethyl)aniline is a unique organic compound with potential contributions in various fields. Its distinctive chemical and physical properties make it useful in scientific research and experimentation. Further studies will aid in the development of novel applications for the compound and its derivatives.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.141913202 g/mol

Monoisotopic Mass

242.141913202 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types